molecular formula C14H15NO B2831778 N-(1-Benzylcyclopropyl)but-2-ynamide CAS No. 2411241-13-7

N-(1-Benzylcyclopropyl)but-2-ynamide

Cat. No.: B2831778
CAS No.: 2411241-13-7
M. Wt: 213.28
InChI Key: YWMKOQGMWJVDBM-UHFFFAOYSA-N
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Description

N-(1-Benzylcyclopropyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. Ynamides have gained significant attention in organic synthesis due to their unique reactivity and versatility in forming complex nitrogen-containing molecules.

Preparation Methods

One common method involves the use of N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions under photoredox-catalyzed conditions . This method is known for its operational simplicity and broad substrate scope, yielding the desired ynamide with high stereoselectivity.

Chemical Reactions Analysis

N-(1-Benzylcyclopropyl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidizing agents, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.

    Substitution: The triple bond in ynamides is highly polarized, making it a suitable site for nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.

    Cyclization: Ynamides can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Scientific Research Applications

N-(1-Benzylcyclopropyl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Benzylcyclopropyl)but-2-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The nitrogen atom bearing the electron-withdrawing group enhances the reactivity of the triple bond, making it a suitable site for nucleophilic attacks and other reactions. The compound can act as a precursor to keteniminium ions, which are intermediates in many organic reactions .

Comparison with Similar Compounds

N-(1-Benzylcyclopropyl)but-2-ynamide can be compared to other ynamides, such as N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide. While both compounds share a similar structure, the presence of different substituents on the nitrogen atom can significantly influence their reactivity and applications. This compound is unique due to its specific combination of a benzyl group and a cyclopropyl ring, which imparts distinct electronic and steric properties.

Conclusion

This compound is a versatile and valuable compound in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to undergo various chemical transformations make it a crucial building block for the development of complex molecules and new materials. The compound’s distinct structure and properties set it apart from other similar ynamides, highlighting its importance in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-benzylcyclopropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-13(16)15-14(9-10-14)11-12-7-4-3-5-8-12/h3-5,7-8H,9-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMKOQGMWJVDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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